molecular formula C21H16FN3O3 B14978038 2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B14978038
M. Wt: 377.4 g/mol
InChI Key: CDTMEPODORBBFK-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps. One common approach is the reaction of 2-fluorophenol with a suitable halogenated precursor to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a naphthalenyl-substituted oxadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the oxadiazole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenoxy and naphthalenyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups. The presence of the oxadiazole ring, along with the fluorophenoxy and naphthalenyl groups, provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16FN3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C21H16FN3O3/c1-13(27-18-12-5-4-11-17(18)22)19(26)23-21-24-20(28-25-21)16-10-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,23,25,26)

InChI Key

CDTMEPODORBBFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC(=N1)C2=CC=CC3=CC=CC=C32)OC4=CC=CC=C4F

Origin of Product

United States

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